molecular formula C11H12N2O2 B1443972 5,7-Dimethoxyquinolin-2-amine CAS No. 1343283-03-3

5,7-Dimethoxyquinolin-2-amine

Cat. No. B1443972
M. Wt: 204.22 g/mol
InChI Key: JDLWDSDIVPWWCA-UHFFFAOYSA-N
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Description

5,7-Dimethoxyquinolin-2-amine is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including 5,7-Dimethoxyquinolin-2-amine, involves various protocols. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethoxyquinolin-2-amine consists of a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Scientific Research Applications

Chemical Synthesis and Modification

5,7-Dimethoxyquinolin-2-amine and its derivatives have been extensively studied in the field of organic chemistry, particularly in the synthesis of novel compounds. For instance, Choi et al. (2002) described the synthesis of novel 7-alkylamino-2-methylquinoline-5,8-diones from 2,5-dimethoxyaniline, showcasing its utility in creating diverse quinoline derivatives (Choi et al., 2002). Similarly, Zeng et al. (2009) demonstrated the use of a related compound in the synthesis of spirocyclic (alkyl)(amino)carbenes, indicating its role in the development of new chemical entities (Zeng et al., 2009).

Pharmacological Investigations

The pharmacological properties of 5,7-Dimethoxyquinolin-2-amine derivatives have been a subject of interest. Ashford et al. (2014) explored tetrahydroisoquinolines, which are structurally similar to 5,7-Dimethoxyquinolin-2-amine, for their selective binding to sigma-2 receptors, illustrating the compound's potential in drug discovery (Ashford et al., 2014). Ren et al. (2013) synthesized novel 4-aminoquinoline derivatives, including 5,7-dimethoxy-2-phenyl-N-propylquinoline-4-amine, and evaluated their antitumor properties, highlighting the compound's relevance in cancer research (Ren et al., 2013).

Biological Activity and Antimicrobial Studies

The compound's derivatives also show promising biological and antimicrobial activities. Turan-Zitouni et al. (2016) synthesized new quinazoline derivatives from 2-chloro-6,7-dimethoxyquinazolin-4-amine, demonstrating their antimicrobial and cytotoxic activities, which could be beneficial in developing new antimicrobial agents (Turan-Zitouni et al., 2016).

Safety And Hazards

5,7-Dimethoxyquinolin-2-amine is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,7-dimethoxyquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-7-5-9-8(10(6-7)15-2)3-4-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLWDSDIVPWWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=N2)N)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethoxyquinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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